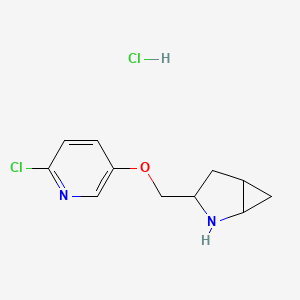
Tris(4-(quinolin-8-yl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tris(4-(quinolin-8-yl)phenyl)amine typically involves multiple steps. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the final compound. Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield .
Chemical Reactions Analysis
Tris(4-(quinolin-8-yl)phenyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, bromine, and various solvents like tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of certain intermediates can yield different quinoline derivatives .
Scientific Research Applications
Tris(4-(quinolin-8-yl)phenyl)amine has a wide range of scientific research applications. It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent electron-transporting properties . In chemistry, it serves as a ligand in coordination chemistry and is used in the synthesis of various coordination frameworks . In biology and medicine, it is studied for its potential pharmacological activities and its role in drug discovery .
Mechanism of Action
The mechanism of action of Tris(4-(quinolin-8-yl)phenyl)amine involves its redox-active properties. The compound can undergo oxidation and reduction, which allows it to participate in various electron transfer processes . This redox activity is crucial for its function in electronic materials and coordination chemistry. The molecular targets and pathways involved in its action are primarily related to its ability to form stable coordination complexes with metals .
Comparison with Similar Compounds
Tris(4-(quinolin-8-yl)phenyl)amine can be compared with other similar compounds such as Tris(4-(pyridin-4-yl)phenyl)amine and Tris(4-(triazol-1-yl)phenyl)amine . These compounds share similar structural motifs but differ in their specific functional groups, which can lead to variations in their chemical properties and applications. For example, Tris(4-(pyridin-4-yl)phenyl)amine is known for its use in coordination frameworks, while Tris(4-(triazol-1-yl)phenyl)amine is studied for its redox-active properties .
Properties
Molecular Formula |
C45H30N4 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
4-quinolin-8-yl-N,N-bis(4-quinolin-8-ylphenyl)aniline |
InChI |
InChI=1S/C45H30N4/c1-7-34-10-4-28-46-43(34)40(13-1)31-16-22-37(23-17-31)49(38-24-18-32(19-25-38)41-14-2-8-35-11-5-29-47-44(35)41)39-26-20-33(21-27-39)42-15-3-9-36-12-6-30-48-45(36)42/h1-30H |
InChI Key |
JIPXYKHMDJAJNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=C5N=CC=C6)C7=CC=C(C=C7)C8=CC=CC9=C8N=CC=C9)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



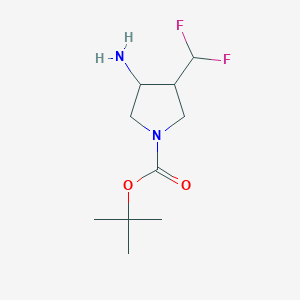
![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)
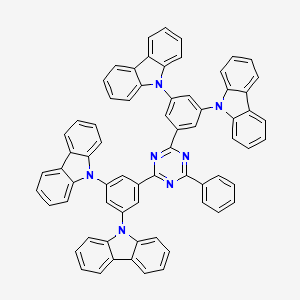
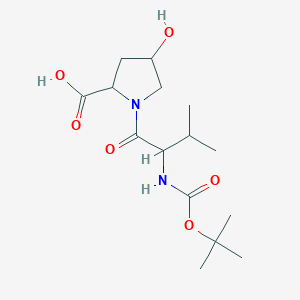

![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)

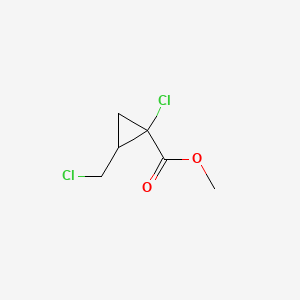

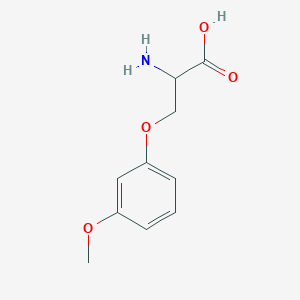
![3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate](/img/structure/B12305658.png)
![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);trihydrobromide](/img/structure/B12305661.png)
